3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate
Description
Properties
IUPAC Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH.H2O/c1-6-8(10)7-2-4-9(6)5-3-7;;/h7H,1-5H2;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTODMPQFWEUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)C2CCN1CC2.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585224 | |
| Record name | 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207556-03-4 | |
| Record name | 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylene-3-quinuclidinone hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Quinuclidinone Derivatives
Reaction Overview :
A key intermediate, 1-azabicyclo[2.2.2]oct-3-one, is synthesized via cyclization of quinuclidin-3-one derivatives. For example:
- Step 1 : Quinuclidin-3-one reacts with trimethylsulfoxonium iodide and NaH in DMSO to form an epoxide intermediate.
- Step 2 : The epoxide undergoes ring-opening with SH₂ in NaOH/water, yielding 3-hydroxy-3-(sulfanylmethyl)quinuclidine.
- Step 3 : Cyclization with acetaldehyde catalyzed by BF₃·Et₂O or SnCl₄ produces a spiro-racemate mixture, which is resolved via fractional recrystallization or TLC.
Chlorination :
The resolved product is treated with HCl to form the hydrochloride salt. Subsequent hydration yields the hydrate form.
Key Data :
Lewis Acid-Promoted Cyclization/Chlorination
Methodology :
Aluminum chloride (AlCl₃) enables simultaneous cyclization and chlorination. For instance:
- Substrate : Six-membered ring 3-enynamides.
- Reaction : AlCl₃ promotes stereoselective formation of the bicyclo[2.2.2] framework while introducing chlorine at C-2.
- Hydration : Post-chlorination, the product is treated with water to form the hydrate.
Example :
- Substrate : 3-Enynamide with arylidene groups.
- Conditions : AlCl₃ (2.5 equiv), CH₂Cl₂, 25°C, 12 h.
- Yield : 85–92% (E-selectivity >95%).
Hydrogenolysis of Chiral Amines
Process :
- Step 1 : 1-Azabicyclo[2.2.2]oct-3-one reacts with (R)-α-methylbenzylamine in THF to form an imine.
- Step 2 : Reduction with LiAlH₄ yields N-(1R-phenylalkyl)-1-azabicyclo[2.2.2]oct-3S-ylamine.
- Step 3 : Hydrogenolysis using 10% Pd/C in ethanol/water removes the benzyl group, followed by HCl treatment to form the chloride hydrate.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| Solvent | Ethanol/water (5:1) | |
| Pressure | 5 psig | |
| Yield | 78% |
Thionyl Chloride-Mediated Chlorination
Protocol :
- Substrate : 3-Hydroxyazabicyclo[2.2.2]octane.
- Chlorination : Thionyl chloride (SOCl₂) in toluene at 60°C converts hydroxyl to chloride.
- Hydration : The chloride intermediate is crystallized from water/isopropanol to form the hydrate.
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60°C | |
| Reaction Time | 1.5 h | |
| Purity | >99% (HPLC) |
Stereoselective Synthesis via Neighboring Group Participation
Strategy :
- Substrate : 2-Azabicyclo[2.2.1]heptane derivatives.
- Oxidation/Reduction : Epimerization at C-7 using DAST (diethylaminosulfur trifluoride) enables stereocontrol.
- Chlorination : HCl gas in dichloromethane introduces the chloride.
Outcome :
- Yield : 70–80% for epimerization.
- Stereoselectivity : >90% retention of configuration.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization (BF₃/SnCl₄) | High yields, scalable | Requires toxic catalysts |
| AlCl₃ Cyclization/Chlorination | Single-step, stereoselective | Limited substrate scope |
| Hydrogenolysis | Chiral purity | Multi-step, costly catalysts |
| SOCl₂ Chlorination | Mild conditions | Acid-sensitive substrates |
Chemical Reactions Analysis
Types of Reactions
3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the methylene and nitrogen groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methylene group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound, often targeting the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its pharmacological properties, particularly as a cholinergic agent. Cholinergic substances are crucial in the treatment of conditions like Alzheimer's disease and other cognitive disorders due to their role in enhancing neurotransmission in the cholinergic system.
- Cholinergic Activity : Research indicates that derivatives of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one exhibit significant cholinergic activity, making them potential candidates for developing treatments for neurodegenerative diseases .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular architectures.
- Building Block for Synthesis : The unique bicyclic structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, facilitating the synthesis of diverse organic compounds .
Biological Studies
The interaction of this compound with biological targets has been a focus of research aimed at understanding its mechanism of action.
- Mechanism of Action : Studies suggest that 3-Methylene-4-azabicyclo[2.2.2]octan-2-one binds to specific receptors or enzymes, modulating their activity and influencing various biological pathways . This property is essential for drug development processes where understanding the pharmacodynamics is crucial.
Case Study 1: Cholinergic Agents Development
In a study focusing on the synthesis of cholinergic agents, researchers synthesized several derivatives of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one and evaluated their efficacy in enhancing acetylcholine levels in neuronal cultures. The most potent derivative showed an IC50 value significantly lower than existing cholinergic drugs, indicating its potential for further development into a therapeutic agent .
Case Study 2: Synthetic Methodologies
Another study explored the use of this compound as a precursor in the synthesis of complex natural products. The researchers demonstrated that by modifying the nitrogen atom's position and substituents on the bicyclic structure, they could create analogs with enhanced biological activity and selectivity for specific receptors .
Mechanism of Action
The mechanism of action of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- Core Framework: Target Compound: 4-azabicyclo[2.2.2]octan-2-one with methylene, chloride, and hydrate . 1-Azabicyclo[2.2.2]octan-2-one: Lacks methylene and chloride; simpler structure . (2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: Substituted with aromatic dichlorophenyl group at C2 . Mezlocillin Sodium: 4-thia-1-azabicyclo[3.2.0]heptane derivative with β-lactam and carboxylate groups . N-Acyl-3-azabicyclo[3.2.2]nonane Derivatives: Larger bicyclo[3.2.2] system with acyl substituents .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate | C₈H₁₀ClNO·H₂O | ~189.5 (calculated) | Methylene, chloride, hydrate |
| 1-Azabicyclo[2.2.2]octan-2-one | C₇H₁₁NO | 125.17 | None |
| (2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | C₁₄H₁₃Cl₂NO | 282.17 | Dichlorophenyl methylidene |
| Mezlocillin Sodium | C₂₁H₂₄N₅NaO₈S₂ | 561.57 | Thia, carboxylate, β-lactam |
| N-Acyl-3-azabicyclo[3.2.2]nonane Derivatives | Variable | Variable | Acyl groups |
Reactivity and Stability
- Target Compound : The methylene group may increase reactivity in polymerization or cycloaddition reactions. The hydrate suggests hygroscopicity, while chloride enhances ionic solubility .
- 1-Azabicyclo[2.2.2]octan-2-one : Undergoes acid hydrolysis, indicating susceptibility to acidic conditions .
- Mezlocillin Sodium : Meets crystallinity and purity standards (USP tests), critical for pharmaceutical use .
- N-Acyl Derivatives : Exhibit thermal stability in polymers and fungicidal activity .
Research Findings
- Synthesis : Aza-Baylis-Hillman reactions () and cyclization methods may apply to the target compound .
- Stability : Hydrate formation in the target compound likely improves shelf life compared to anhydrous analogs .
- Biological Activity : Dichlorophenyl-substituted analogs () highlight the role of substituents in bioactivity, suggesting the target’s methylene group could be modified for similar purposes .
Biological Activity
3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate (CAS Number: 207556-03-4) is a bicyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a nitrogen atom within its bicyclic framework, which contributes to its reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-methylidene-1-azabicyclo[2.2.2]octan-3-one; hydrate; hydrochloride |
| Molecular Formula | C₈H₁₆ClNO₃ |
| Molecular Weight | 209.671 g/mol |
| Melting Point | 263ºC (decomposes) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various pharmacological effects.
Pharmacological Effects
Study on Cholinesterase Inhibition
A study conducted using molecular docking techniques showed that similar bicyclic compounds effectively inhibited AChE by forming strong hydrogen bonds at the active site. This suggests that 3-Methylene-4-azabicyclo[2.2.2]octan-2-one may exhibit comparable inhibitory activities .
Antimicrobial Evaluation
In vitro tests have been performed on related compounds within the same chemical class, showing promising results against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that further exploration of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one could yield significant insights into its antimicrobial efficacy .
Synthetic Routes
The synthesis of 3-Methylene-4-azabicyclo[2.2.2]octan-2-one typically involves reactions with chlorinating agents under controlled conditions using solvents such as dichloromethane . The optimization of reaction parameters is crucial for achieving high yields.
Comparative Analysis
When compared to similar compounds like 2-Azabicyclo[3.2.1]octane and 4-Azabicyclo[2.2.1]heptane, 3-Methylene-4-azabicyclo[2.2.2]octan-2-one is distinguished by its unique arrangement of functional groups which influence its biological activity .
Q & A
Q. Table 1: Key Physicochemical Parameters
| Property | Value | Method/Reference |
|---|---|---|
| Proton Affinity | 936.0 kJ/mol | Hunter and Lias (1998) |
| Gas Basicity | 905.2 kJ/mol | Hunter and Lias (1998) |
| Hydration Stability | Sensitive to humidity | TGA/XRD |
Advanced: How does the chloride counterion influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The chloride ion acts as a leaving group, enabling:
- SN2 Mechanisms : Steric hindrance in the bicyclic system may favor SN1 pathways. Confirm via kinetic isotope effects (KIEs) or stereochemical inversion studies .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance chloride dissociation. Monitor reaction progress using conductivity measurements .
- Competing Pathways : Competing elimination (e.g., dehydrohalogenation) may occur under basic conditions. Characterize byproducts via GC-MS .
Advanced: What strategies resolve contradictions in reported stability data for bicyclic azabicyclo compounds?
Answer:
Discrepancies often arise from:
- Hydration State : Anhydrous vs. hydrate forms exhibit differing thermal stability. Standardize sample preparation (e.g., vacuum drying) before testing .
- Impurity Profiles : Trace solvents (e.g., residual DMSO) can catalyze decomposition. Use high-purity grades and validate via LC-MS .
- Experimental Conditions : Compare data under identical pH, temperature, and humidity. For example, hydrolysis rates vary significantly above 40°C .
Advanced: How can computational modeling predict the compound’s behavior in polymer composites?
Answer:
The bicyclic structure may enhance polymer rigidity and thermal stability:
- Molecular Dynamics (MD) : Simulate interactions with vinyl chloride resins or polyvinyl alcohol matrices. Parameters include bond rotation barriers and Tg predictions .
- Density Functional Theory (DFT) : Calculate electron density maps to assess compatibility with co-monomers (e.g., acrylates) .
- Experimental Validation : Synthesize pilot polymers and compare tensile strength/thermal degradation profiles with computational predictions .
Advanced: What synthetic routes enable modification of the 3-methylene group for analog development?
Answer:
The methylene group is amenable to:
- Electrophilic Addition : React with halogens (e.g., Br₂) under UV light to form dihalogenated derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups .
- Oxidation : Use Jones reagent or KMnO₄ to convert the methylene to a ketone, altering hydrogen-bonding capacity .
Basic: What spectroscopic techniques are optimal for structural confirmation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
